molecular formula C19H22O4 B8677527 ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate

ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate

Cat. No.: B8677527
M. Wt: 314.4 g/mol
InChI Key: XDVPRNCVGOQUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate is a useful research compound. Its molecular formula is C19H22O4 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylate

InChI

InChI=1S/C19H22O4/c1-3-7-14-13-9-6-5-8-12(13)10-15-16(20)11-17(23-18(14)15)19(21)22-4-2/h10-11H,3-9H2,1-2H3

InChI Key

XDVPRNCVGOQUIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCCC2=CC3=C1OC(=CC3=O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of step (a) (1 g) in ethanol (50 ml) containing concentrated HCl (1 ml) was heated under reflux for 4 hours. Evaporation of the resulting solution to a volume of 20 mls caused the chromone ester, identical to that of Example 1(d) to crystallise.
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of the product of step (a) (20 g), in ethanol (120 ml), was treated with a 5% palladium on charcoal catalyst (100 mg), and shaken in a hydrogen atmosphere at 45 psi for 2 hours at room temperature. The catalyst was subsequently filtered off and the filtrate was evaporated. The residue solidified upon trituration with a little diethyl ether and the solid was twice crystallised from aqueous ethanol to give as white crystals, ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate (10 g), mp 98°-99.5°.
Name
product
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.